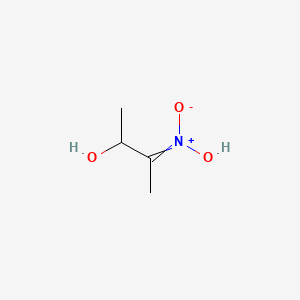
(3-Hydroxybutan-2-ylidene)azinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butanol, 3-aci-nitro- is an organic compound that belongs to the class of secondary alcohols and nitro compounds It is characterized by the presence of a hydroxyl group (-OH) attached to the second carbon of a butane chain and a nitro group (-NO2) attached to the third carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanol, 3-aci-nitro- can be achieved through several methods:
Nitration of 2-Butanol: This involves the direct nitration of 2-Butanol using nitric acid (HNO3) under controlled conditions.
Oxidation of Primary Amines: Another method involves the oxidation of primary amines to form nitro compounds.
Industrial Production Methods
Industrial production of 2-Butanol, 3-aci-nitro- often involves large-scale nitration processes. These processes are designed to maximize yield and purity while minimizing by-products and waste. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2-Butanol, 3-aci-nitro- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide (CrO3), potassium dichromate (K2Cr2O7)
Reducing Agents: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2)
Halogenating Agents: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines
Substitution: Alkyl halides
Applications De Recherche Scientifique
2-Butanol, 3-aci-nitro- has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Butanol, 3-aci-nitro- involves its interaction with molecular targets such as enzymes and proteins. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects . The hydroxyl group can also participate in hydrogen bonding and other interactions that influence the compound’s activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Butanol: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Nitrobutane: Lacks the hydroxyl group, affecting its solubility and reactivity.
2-Nitro-2-butanol: Has the nitro group on the second carbon, leading to different chemical properties and reactivity.
Uniqueness
2-Butanol, 3-aci-nitro- is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in various chemical reactions and applications .
Propriétés
Numéro CAS |
22916-74-1 |
|---|---|
Formule moléculaire |
C4H9NO3 |
Poids moléculaire |
119.12 g/mol |
Nom IUPAC |
N,3-dihydroxybutan-2-imine oxide |
InChI |
InChI=1S/C4H9NO3/c1-3(4(2)6)5(7)8/h4,6H,1-2H3,(H,7,8) |
Clé InChI |
BMMXZASTBJBDSZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=[N+](O)[O-])C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


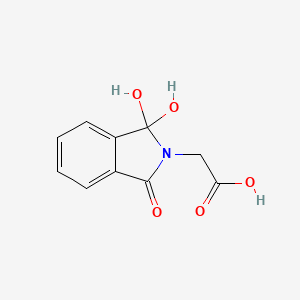
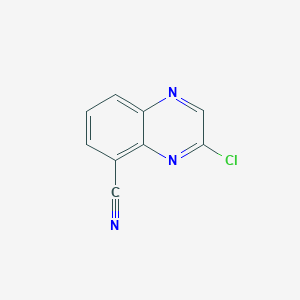
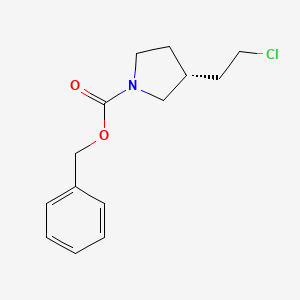
![(2-((3-morpholinopropyl)amino)-1H-benzo[d]imidazol-6-yl)methanol](/img/structure/B13970692.png)
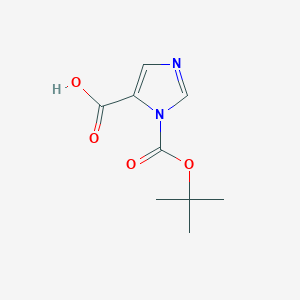

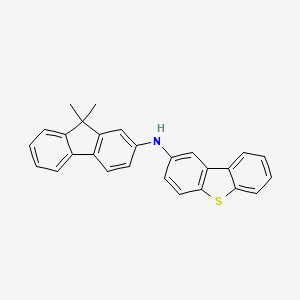
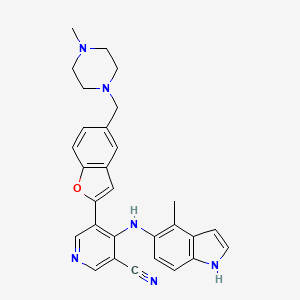
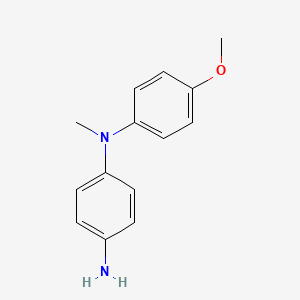

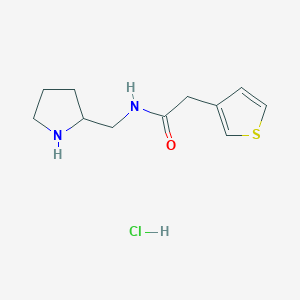
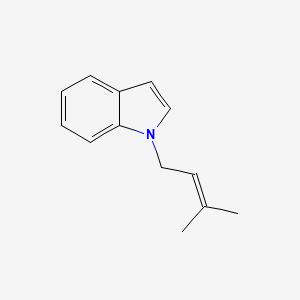
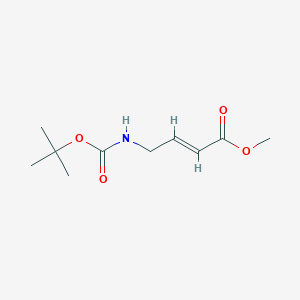
![(5-Phenylpyrazolo[1,5-A]pyrimidin-3-YL)boronic acid pinacol ester](/img/structure/B13970750.png)
